The synthesis of all-trans-7,8-dihydroretinol can be achieved through several methods, primarily involving organic synthesis techniques. One notable method begins with the condensation of 4-(2,6,6-trimethylcyclohex-1-enyl)butan-2-one with triethylphosphonoacetate in anhydrous tetrahydrofuran using n-butyl-lithium as a base. This reaction produces a mixture of isomers that are subsequently reduced using lithium aluminum hydride to yield alcohols. These alcohols are then oxidized to aldehydes with manganese dioxide under basic conditions .
The aldehydes are separated via high-performance liquid chromatography and undergo a Horner–Wadsworth–Emmons condensation with triethyl 3-methyl-4-phosphonocrotonate in anhydrous tetrahydrofuran to produce ethyl all-trans-7,8-dihydroretinoate. Finally, this compound is reduced at low temperatures using diisobutylaluminum hydride to yield all-trans-7,8-dihydroretinol .
All-trans-7,8-dihydroretinol has a complex molecular structure characterized by a polyene chain. Its molecular formula is , indicating it contains 20 carbon atoms, 30 hydrogen atoms, and one oxygen atom. The structure features multiple double bonds typical of retinoids but with specific saturation at the 7 and 8 positions.
The compound exhibits distinct UV-visible absorbance characteristics due to its conjugated system. The maximum absorbance () for all-trans-7,8-dihydroretinol is observed at approximately 325 nm . This property is crucial for its identification and characterization in laboratory settings.
All-trans-7,8-dihydroretinol participates in various chemical reactions typical of retinoids. It can undergo oxidation to form all-trans-7,8-dihydroretinal through the action of retinol dehydrogenases. Further oxidation can lead to the formation of all-trans-7,8-dihydroretinoic acid . These reactions are essential for its biological activity and metabolic pathways.
Additionally, when treated with hydroxylamine in dichloromethane, it forms oxime derivatives that can be analyzed via high-performance liquid chromatography. The conjugation between the oxime's C=N double bond and the retinoid's polyene chain results in characteristic absorbance shifts that facilitate identification .
The mechanism of action for all-trans-7,8-dihydroretinol primarily involves its role as a ligand for nuclear receptors known as retinoic acid receptors (RARs). Upon binding to these receptors, it influences gene expression related to cellular differentiation and development. The compound's activity can vary based on its stereochemistry; for instance, different enantiomers exhibit distinct biological effects .
In vitro studies have shown that while both all-trans-retinol and its dihydro derivatives can inhibit adipose differentiation, their efficacy varies significantly depending on their configuration . This underscores the importance of structural nuances in determining functional outcomes in biological systems.
All-trans-7,8-dihydroretinol exhibits several notable physical and chemical properties:
These properties are critical for practical applications in laboratory settings and formulations involving retinoids.
All-trans-7,8-dihydroretinol has several scientific applications:
Research continues into its potential applications in dermatology and other fields due to its biological significance and effects on cellular processes .
Retinol saturase (RetSat) is an endoplasmic reticulum-anchored enzyme critical for reducing specific double bonds in the retinoid polyene chain. Structurally, RetSat features a conserved FAD-binding domain (Rossmann fold) and a substrate-binding pocket that accommodates all-trans-retinol. The catalytic core shares homology with bacterial phytoene desaturases (CrtI) and plant carotenoid isomerases (CRTISO), indicating an evolutionarily conserved mechanism for polyene modification. In zebrafish, RetSat’s transmembrane domains localize it to the ER membrane, facilitating interaction with lipid-soluble retinoid substrates. Mutagenesis studies reveal that residues within the hydrophobic substrate channel govern stereospecific saturation, producing exclusively the 13R-enantiomer of dihydroretinoids [1] [4] [8].
Unlike mammalian RetSat, which exclusively targets the C13–C14 double bond, zebrafish RetSat A (zRetSat A) exhibits dual specificity, saturating either the C7–C8 or C13–C14 bond of all-trans-retinol to yield all-trans-7,8-dihydroretinol or all-trans-13,14-dihydroretinol, respectively. This flexibility extends to vitamin A₂ (all-trans-3,4-didehydroretinol), generating corresponding dihydro derivatives. Kinetic assays show zRetSat A’s Kₘ for all-trans-retinol is ~5–10 µM, comparable to mammalian enzymes. However, its promiscuity likely stems from structural differences in the substrate-binding pocket, allowing alternate orientations of the retinol polyene chain [1] [3] [7].
Table 1: Bond Specificity of RetSat Across Species
Species | Enzyme Form | C7–C8 Saturation | C13–C14 Saturation | Primary Product |
---|---|---|---|---|
Zebrafish | RetSat A | Yes | Yes | Both dihydroretinol isomers |
Zebrafish | RetSat B | No | No | Inactive |
Mouse/Human | RetSat | No | Yes | all-trans-13,14-Dihydroretinol |
RetSat’s structural and functional motifs are conserved across deuterostomes, with homologs identified in ascidians (Ciona intestinalis) and echinoderms. The enzyme’s origin traces to cyanobacterial phytoene desaturases (CrtH), which isomerize carotenoid double bonds. Vertebrate RetSat lost desaturation/isomerization capabilities but retained reductive saturation activity. Zebrafish zRetSat A represents an evolutionary intermediate, preserving ancestral C7–C8 bond specificity observed in bacterial CrtI, while mammalian RetSat evolved exclusive C13–C14 specificity. This shift correlates with terrestrial adaptation, where C13–C14 dihydroretinoids may serve specialized signaling roles [1] [4] [7].
zRetSat A and mammalian RetSat share ~60% amino acid identity but differ critically in enzymatic output:
RetSat catalysis requires FAD as an obligate cofactor, functioning as a hydride acceptor during saturation. The mechanism involves:
Table 2: Redox Parameters of RetSat Catalysis
Cofactor | Role | Redox Potential (E°') | Byproducts | Inhibitors |
---|---|---|---|---|
FAD | Hydride acceptor | −0.22 V (vs. SHE) | None | Diphenylene iodonium |
O₂ | Terminal oxidant | −0.33 V (vs. SHE) | H₂O₂ | Anaerobic conditions |
This redox mechanism renders RetSat sensitive to oxidative stress. In mammalian cells, RetSat knockdown reduces reactive oxygen species (ROS) production, suggesting it contributes to cellular redox balance. However, ROS generation is a byproduct of FAD reoxidation, not a primary function [8].
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